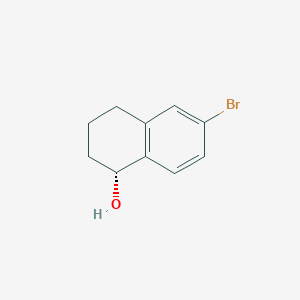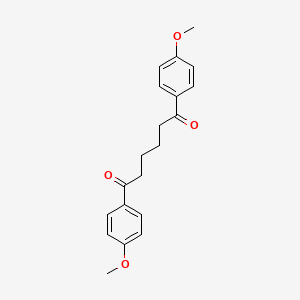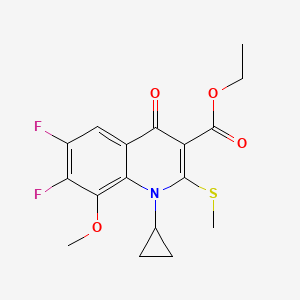
Benzyl (R)-pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3R)-pyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, including acids or bases, under mild to moderate conditions. For instance, the use of sulfuric acid or hydrochloric acid as a catalyst can facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of benzyl (3R)-pyrrolidine-3-carboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems, such as metal-free catalysts like tetrabutylammonium iodide (TBAI), can also be employed to achieve efficient synthesis under environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: Benzyl (3R)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Benzyl (3R)-pyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its pyrrolidine scaffold is commonly found in pharmaceuticals with diverse therapeutic effects.
Industry: In the industrial sector, benzyl (3R)-pyrrolidine-3-carboxylate can be utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of benzyl (3R)-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Benzyl alcohol: A simple aromatic alcohol used in various chemical reactions.
Pyrrolidine: The parent compound of the pyrrolidine derivatives.
Benzyl benzoate: An ester with applications in pharmaceuticals and cosmetics.
Uniqueness: Benzyl (3R)-pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the combination of the benzyl group with the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl (3R)-pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m1/s1 |
InChI Key |
HMWIMQPWNDDSFE-LLVKDONJSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


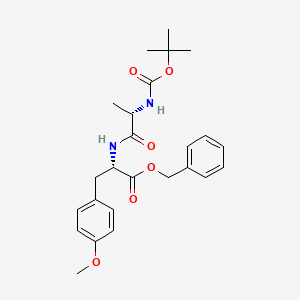
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)


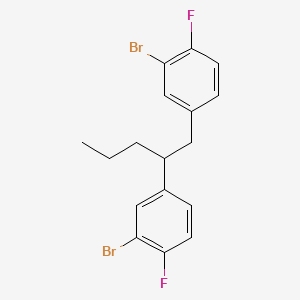
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)



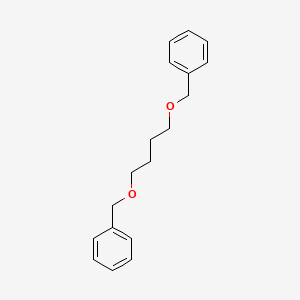
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
